

Unveiling the Sodium Channel Binding Site of (rel)-RSD 921: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (rel)-RSD 921

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This guide provides a comprehensive analysis of the binding site of the novel sodium channel blocker, **(rel)-RSD 921**. Through a detailed comparison with the well-characterized local anesthetic, lidocaine, this document elucidates the current understanding of **(rel)-RSD 921**'s mechanism of action, supported by experimental data.

Comparative Analysis of Sodium Channel Blockers

(rel)-RSD 921 has emerged as a potent sodium channel blocker with distinct properties compared to classic local anesthetics like lidocaine. While both compounds target the inner pore of the voltage-gated sodium channel, their interactions with different channel states and isoforms exhibit notable differences.

Quantitative Comparison of (rel)-RSD 921 and Lidocaine

The following table summarizes the key quantitative parameters for **(rel)-RSD 921** and lidocaine, highlighting their potency and isoform selectivity.

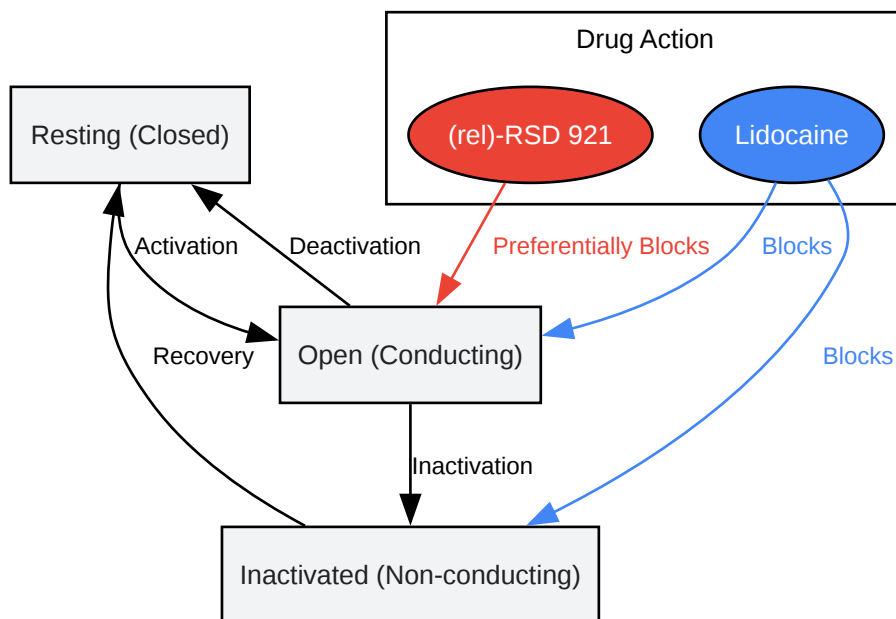
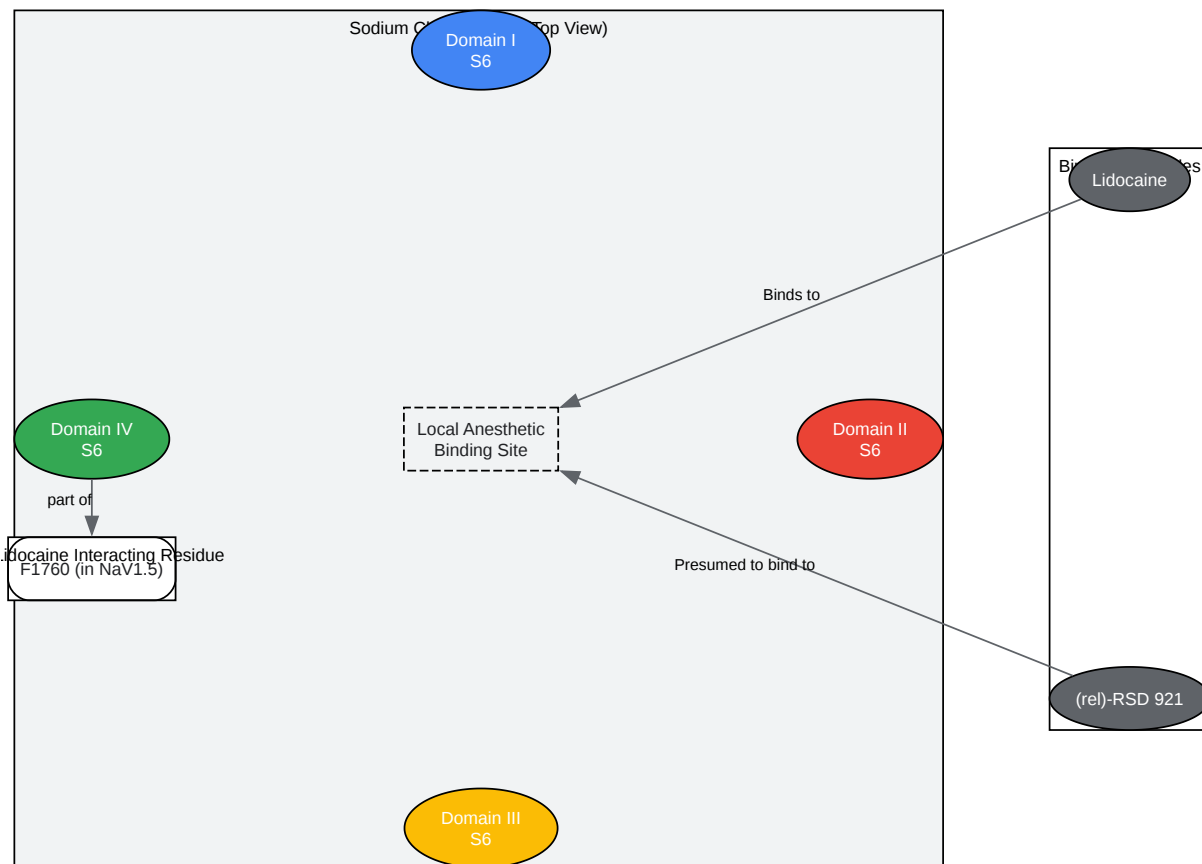
Parameter	(rel)-RSD 921	Lidocaine	Channel Isoform(s)	Reference(s)
IC50 (Tonic Block)	35 ± 3 µM	1083 ± 122 µM	rNaV1.4 (skeletal muscle)	[1]
37 ± 4 µM	~890 µM (estimated)	rNaV1.2 (neuronal)	[1]	
47 ± 3 µM	563 ± 22 µM	rNaV1.5 (cardiac)	[1][2]	
Ki (Radioligand Binding)	6.1 ± 0.8 µM	-	Neuronal (Site 2)	[2]
State Preference	Open State	Open and Inactivated States	All isoforms	[1][3]
Use-Dependent Block	Marked in cardiac isoform	Present in all isoforms	rNaV1.5, rNaV1.2, rNaV1.4	[1][2]

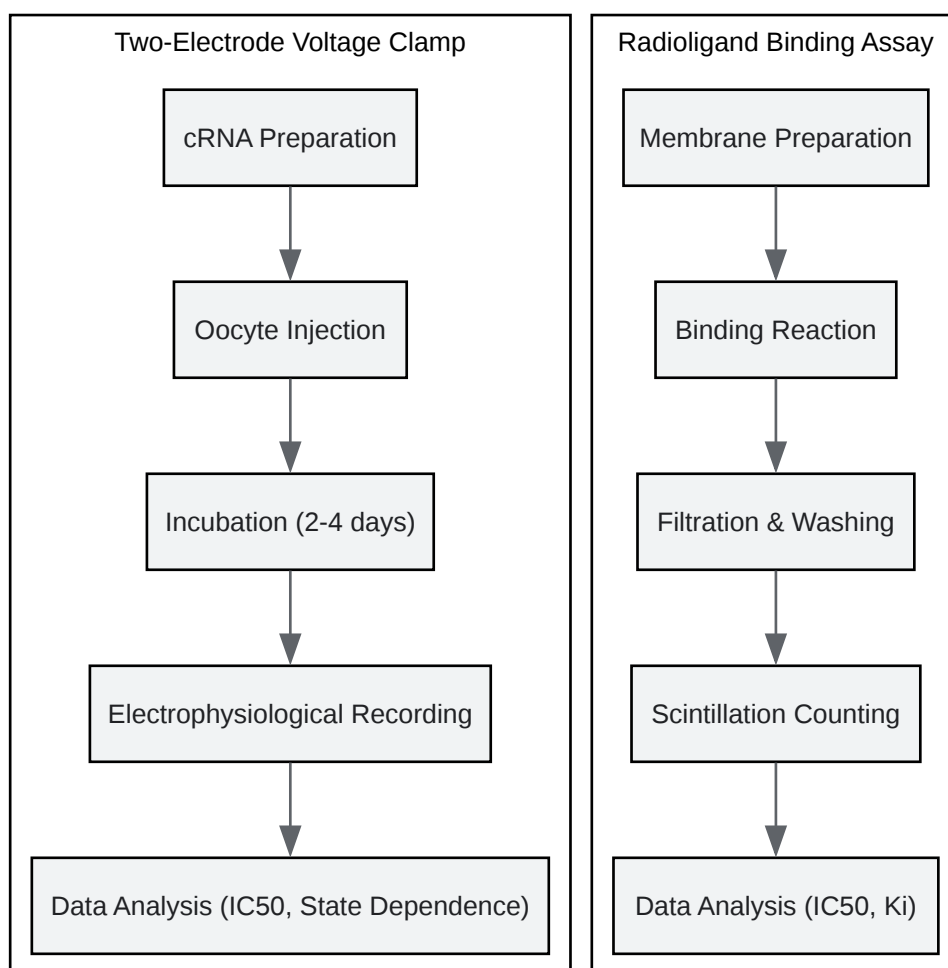
The Local Anesthetic Binding Site: A Common Target

Site-directed mutagenesis studies have been instrumental in identifying the binding site for local anesthetics and related drugs within the pore of the sodium channel. This binding pocket is formed by amino acid residues located on the S6 transmembrane segments of the four homologous domains (I-IV) of the channel's α -subunit.

Key residues, particularly a phenylalanine in domain IV (F1760 in NaV1.5, F1764 in NaV1.2), have been identified as critical for the binding of lidocaine and other local anesthetics.[4] Mutation of this residue to a non-aromatic amino acid, such as alanine (F1760A), significantly reduces the channel's sensitivity to lidocaine, demonstrating the crucial role of this residue in drug binding.[4]

While direct mutagenesis studies on **(rel)-RSD 921**'s interaction with this specific residue are not yet published, its classification as a sodium channel blocker that competes at neurotoxin site 2 strongly suggests that it binds within this same local anesthetic receptor site. The higher potency of **(rel)-RSD 921** compared to lidocaine may be attributed to subtle differences in its interaction with the residues lining this pocket.





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- To cite this document: BenchChem. [Unveiling the Sodium Channel Binding Site of (rel)-RSD 921: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680142#confirming-the-binding-site-of-rel-rsd-921-on-the-sodium-channel]

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